molecular formula C27H17N B14333964 9,10-Diphenylanthracene-2-carbonitrile CAS No. 103035-10-5

9,10-Diphenylanthracene-2-carbonitrile

Cat. No.: B14333964
CAS No.: 103035-10-5
M. Wt: 355.4 g/mol
InChI Key: MRYLMYIABMQRML-UHFFFAOYSA-N
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Description

9,10-Diphenylanthracene-2-carbonitrile: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two phenyl groups attached to the 9 and 10 positions of the anthracene ring, and a carbonitrile group at the 2 position. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Diphenylanthracene-2-carbonitrile typically involves the following steps:

    Formation of 9,10-Diphenylanthracene: This can be achieved through a Friedel-Crafts alkylation reaction where anthracene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carbonitrile Group: The 2-position of the anthracene ring can be functionalized using a nitrile source such as cyanogen bromide (BrCN) under basic conditions. This step may require a catalyst like copper(I) cyanide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to enhance the efficiency and yield of the reaction.

    Catalytic Functionalization: Employing advanced catalytic systems to introduce the carbonitrile group with high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9,10-Diphenylanthracene-2-carbonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction of the carbonitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.

    Substitution: The phenyl groups and the carbonitrile group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide)

Major Products Formed

    Oxidation: Anthraquinones

    Reduction: Primary amines

    Substitution: Halogenated anthracenes, substituted nitriles

Scientific Research Applications

9,10-Diphenylanthracene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong emission properties. It is also employed in the study of photophysical processes and as a precursor for the synthesis of other complex organic molecules.

    Biology: Utilized in bioimaging and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 9,10-Diphenylanthracene-2-carbonitrile exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as bioimaging and optoelectronics. The molecular targets and pathways involved include:

    Fluorescent Probing: Interaction with biological molecules to provide imaging contrast.

    Photodynamic Therapy: Generation of reactive oxygen species upon light activation to induce cell death in cancer cells.

Comparison with Similar Compounds

9,10-Diphenylanthracene-2-carbonitrile can be compared with other anthracene derivatives such as:

    9,10-Diphenylanthracene: Lacks the carbonitrile group, resulting in different photophysical properties.

    2-Cyanoanthracene: Contains a carbonitrile group but lacks the phenyl groups, leading to variations in reactivity and applications.

    Anthracene-9-carbonitrile: Similar in having a carbonitrile group but differs in the position of substitution, affecting its chemical behavior.

The uniqueness of this compound lies in its combination of phenyl and carbonitrile groups, which confer distinct photophysical and chemical properties, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

103035-10-5

Molecular Formula

C27H17N

Molecular Weight

355.4 g/mol

IUPAC Name

9,10-diphenylanthracene-2-carbonitrile

InChI

InChI=1S/C27H17N/c28-18-19-15-16-24-25(17-19)27(21-11-5-2-6-12-21)23-14-8-7-13-22(23)26(24)20-9-3-1-4-10-20/h1-17H

InChI Key

MRYLMYIABMQRML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C#N

Origin of Product

United States

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